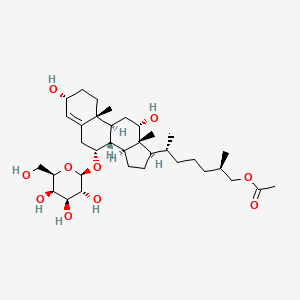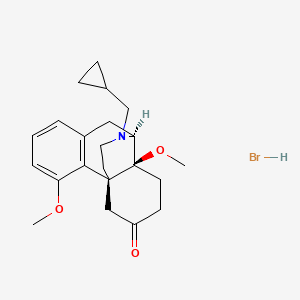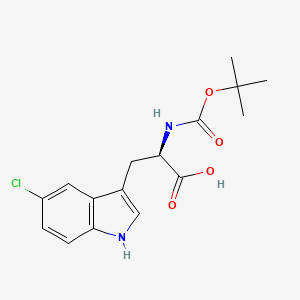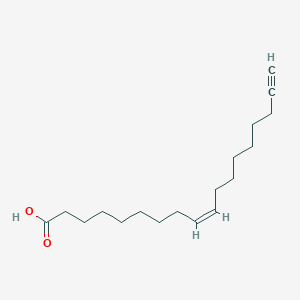
Adipic Acid-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic Acid-13C6, also known as Hexanedioic-13C6 acid, is a labeled form of Adipic acid . It has an empirical formula of 13C6H10O4 and a molecular weight of 152.10 . It is primarily used as a precursor for the industrial production of nylon and other polymers .
Molecular Structure Analysis
The molecular structure of Adipic Acid-13C6 is represented by the empirical formula 13C6H10O4 . The SMILES string representation is O13C=O)=O .It is soluble in methanol, ethanol, ethyl acetate, and acetone, slightly soluble in water and cyclohexane, and insoluble in benzene .
Wissenschaftliche Forschungsanwendungen
Precursor for Industrial Production of Nylon and Other Polymers
Adipic Acid-13C6, also known as hexanedioic acid, is primarily used as a precursor for the industrial production of nylon and other polymers . The production of nylon involves a polycondensation reaction where adipic acid reacts with hexamethylenediamine.
Controlled Release Formulations of Medications
Adipic Acid-13C6 is used in controlled release formulations of some medications . The acid can be used to create certain types of drug delivery systems, particularly for drugs that need to be released slowly over time.
Flavorant and Gelling Aid in Foods
In the food industry, Adipic Acid-13C6 is used as a flavorant and gelling aid . It can provide a tart taste in some food products and can also be used to gel certain types of foodstuffs.
Biosensor-Based High-Throughput Screening
Adipic Acid-13C6 has been used in biosensor-based high-throughput screening to enable efficient adipic acid production . This method has been used to screen for high-performance strains, leading to significant improvements in adipic acid production.
Bio-Based Production of Adipic Acid
Due to environmental concerns with traditional methods of producing adipic acid, bio-based production using Adipic Acid-13C6 has significantly advanced with the development of metabolic engineering and synthetic biology .
Research on Inborn Errors of Metabolism
Adipic Acid-13C6 is associated with several inborn errors of metabolism, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . It is used for research purposes in these areas.
Safety and Hazards
Adipic Acid-13C6 causes serious eye damage and is harmful to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also combustible and forms explosive mixtures with air on intense heating .
Wirkmechanismus
Target of Action
Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .
Pharmacokinetics
It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)



